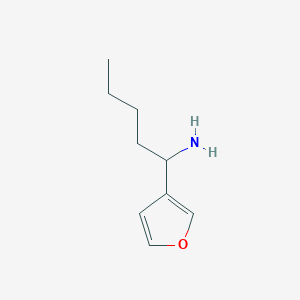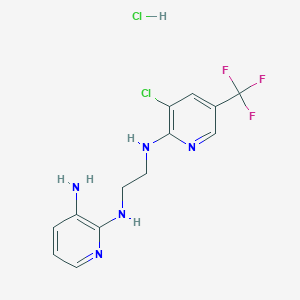
N2-(2-(3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)ethyl)pyridine-2,3-diamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)pyridine-2,3-diaminehydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)pyridine-2,3-diaminehydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethylenediamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
化学反应分析
Types of Reactions
N2-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)pyridine-2,3-diaminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridine compounds .
科学研究应用
N2-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)pyridine-2,3-diaminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
作用机制
The mechanism of action of N2-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)pyridine-2,3-diaminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
相似化合物的比较
Similar Compounds
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar chemical properties.
2-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of N2-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)pyridine-2,3-diaminehydrochloride.
Uniqueness
N2-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)pyridine-2,3-diaminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its stability and interaction with biological targets, making it a valuable compound in research and industrial applications .
属性
分子式 |
C13H14Cl2F3N5 |
|---|---|
分子量 |
368.18 g/mol |
IUPAC 名称 |
2-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyridine-2,3-diamine;hydrochloride |
InChI |
InChI=1S/C13H13ClF3N5.ClH/c14-9-6-8(13(15,16)17)7-22-11(9)20-4-5-21-12-10(18)2-1-3-19-12;/h1-3,6-7H,4-5,18H2,(H,19,21)(H,20,22);1H |
InChI 键 |
YQQZLSGQKYXKKU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


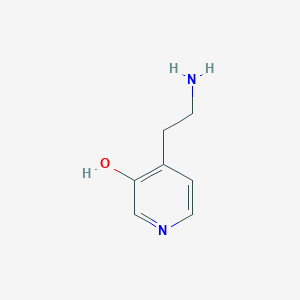
![2H,12H-Pyrano[2,3-a]xanthen-12-one,3,4-dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-](/img/structure/B13057755.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-(trifluoromethyl)benzoate](/img/structure/B13057761.png)
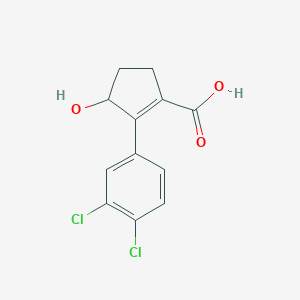


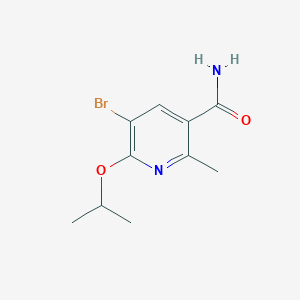
![N-(3-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13057781.png)
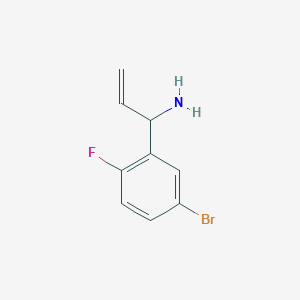
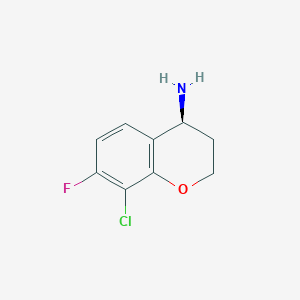
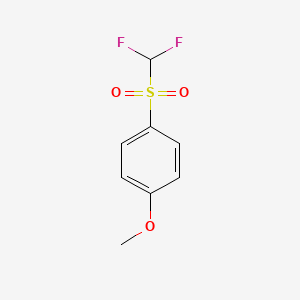
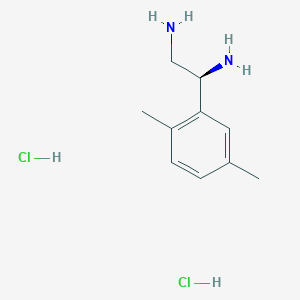
![2-Methyl-7-azaspiro[3.5]nonane](/img/structure/B13057841.png)
